Pyrazosulfuron-ethyl

Vue d'ensemble

Description

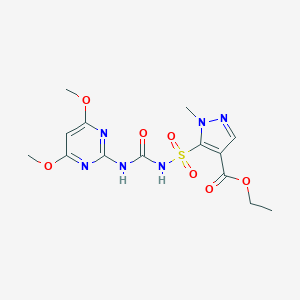

Le pyrazosulfuron-éthyle est un herbicide sulfonylurée largement utilisé pour le contrôle sélectif pré- et post-émergence des mauvaises herbes annuelles et vivaces à feuilles larges et à graminées dans les rizières transplantées et en semis direct . Son nom chimique est 5-(4,6-diméthoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-méthylpyrazole-4-carboxylate d'éthyle . Ce composé est connu pour sa grande efficacité à faibles doses, ce qui en fait un choix populaire dans les pratiques agricoles .

Méthodes De Préparation

La synthèse du pyrazosulfuron-éthyle implique la réaction de la 2-amino-4,6-diméthoxypyrimidine avec le diisocyanate de sulfonyle . La méthode de préparation comprend généralement les étapes suivantes :

Mélange et agitation : Les matières premières sont mélangées et agitées dans une cuve de préparation.

Broyage : Le mélange est broyé principalement à l'aide d'un broyeur colloïdal, puis finement broyé à l'aide d'un broyeur.

Échantillonnage et analyse : Des échantillons sont prélevés et analysés pour garantir la qualité.

Filtration et emballage : Le produit qualifié est filtré, dosé, emballé et stocké.

Analyse Des Réactions Chimiques

pH-Dependent Kinetics

Photodegradation rates show strong pH dependence:

-

Acidic conditions (pH 2.00) : Half-life = 17.47 min (UV light)

-

Neutral conditions (pH 6.50) : Half-life = 27.17 min (UV)

-

Basic conditions (pH 10.00) : Half-life = 45.10 min (UV)

First-order rate constants increase by 258% when pH decreases from 10.00 to 2.00 . The enhanced degradation in acidic media correlates with the neutral molecular form of this compound facilitating photoreactions .

Table 1: Photodegradation parameters vs pH (UV λ=254 nm)

| pH | k (min⁻¹) | t₁/₂ (min) | R² |

|---|---|---|---|

| 2.00 | 0.0395 | 17.47 | 0.9328 |

| 6.50 | 0.0254 | 27.17 | 0.9611 |

| 10.00 | 0.0153 | 45.10 | 0.9544 |

Wavelength Effects

UV irradiation (254 nm) causes 5.6× faster degradation than simulated sunlight (λ≥290 nm):

This disparity arises from stronger UV absorption (ε>10 L mol⁻¹ cm⁻¹ at 254 nm vs minimal absorption at λ≥290 nm) .

pH Stability Profile

Hydrolysis follows the stability sequence:

Table 2: Hydrolysis products identified via HPLC

| Metabolite | Structural Feature |

|---|---|

| 5-(aminosulfonyl)-1-methylpyrazole-4-carboxylic acid | Pyrazole sulfonamide derivative |

| Ethyl 5-(aminosulfonyl)-1-methylpyrazole-4-carboxylate | Esterified sidechain |

| 2-amino-4,6-dimethoxy pyrimidine | Pyrimidine cleavage product |

Hydrolysis primarily occurs through sulfonamide bond cleavage rather than sulfonylurea bridge degradation .

Reaction Mechanisms

Three primary degradation pathways emerge from LC-MS/GC-MS analyses:

3.1 Carbon-Sulfur Cleavage

3.2 Nitrogen-Sulfur Cleavage

3.3 Sulfonylurea Bridge Photohydrolysis

-

Yields 2-amino-pyrimidine and pyrazole-carboxylate fragments

-

Accelerated by protonation at carbonyl oxygen in acidic media

Degradation Pathway Schematic:

this compound → (Cleavage) → Pyrazole intermediates + Pyrimidine derivatives → Mineralization products

Structural Influences

The pyrazole ring's 1-methyl group and pyrimidine's 4,6-dimethoxy substituents:

-

Stabilize the sulfonylurea bridge at neutral pH

-

Reduce base-catalyzed hydrolysis rates compared to chlorinated analogs

These findings demonstrate that this compound's environmental persistence depends critically on pH and light exposure. Acidic aquatic systems with UV penetration will show fastest degradation, while neutral/alkaline soils may permit extended herbicidal activity.

Applications De Recherche Scientifique

Herbicidal Efficacy

Pyrazosulfuron-ethyl is recognized for its effectiveness against a wide range of weeds in rice fields. It operates by inhibiting the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in plants.

Case Study: Efficacy in Weed Control

In a study conducted in West Bengal, India, this compound was applied at different rates (20 g/ha to 42 g/ha) to assess its impact on weed density and rice yield. Results indicated that at 42 g/ha, the herbicide significantly reduced weed biomass and density, leading to a grain yield comparable to that of weed-free treatments (3.3 t/ha) .

| Application Rate (g/ha) | Weed Biomass Reduction (%) | Grain Yield (t/ha) |

|---|---|---|

| 20 | Moderate | 2.5 |

| 30 | High | 3.0 |

| 42 | Very High | 3.3 |

Environmental Persistence and Degradation

Understanding the persistence of this compound in soil and water is crucial for assessing its environmental impact. Studies have shown that the herbicide exhibits rapid degradation under various conditions.

Persistence Studies

Research indicates that this compound has a half-life ranging from 0.9 days in water to approximately 5.4 days in soil under tropical conditions . The degradation rate is influenced by pH levels; it is least stable in acidic conditions (half-life of 2.6 days at pH 4) and most stable at neutral pH (half-life of up to 19.4 days) .

| Environmental Condition | Half-life (days) |

|---|---|

| Water (pH 4) | 2.6 |

| Water (pH 7) | 19.4 |

| Soil | 5.4 |

Impact on Soil Microflora

The application of this compound affects soil microbial communities, which play a vital role in soil health and nutrient cycling.

Microbial Population Studies

A study observed that applying this compound at a rate of 30 g/ha resulted in significant reductions in populations of bacteria, fungi, and actinomycetes shortly after application (up to 26% reduction) . However, microbial populations tended to recover within weeks post-application.

| Microbial Group | Population Reduction (%) |

|---|---|

| Total Bacteria | 20.86 |

| Fungi | 26.39 |

| Actinomycetes | 14.12 |

Phytotoxicity Assessment

While effective against weeds, the phytotoxic effects on non-target crops must be evaluated to ensure safe application.

Phytotoxicity Findings

Research has shown that this compound can cause phytotoxic effects on sensitive crops if misapplied or used at excessive rates . In controlled studies on foxtail millet, significant reductions in plant height and leaf area were noted under recommended doses .

Mécanisme D'action

The mechanism of action of pyrazosulfuron-ethyl involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible weeds . The compound’s selectivity is due to its ability to target ALS in plants while having minimal impact on animals and humans .

Comparaison Avec Des Composés Similaires

Le pyrazosulfuron-éthyle fait partie de la famille des herbicides sulfonylurées, qui comprend des composés comme l'halosulfuron-méthyle . Bien que les deux composés partagent un mode d'action et une structure moléculaire similaires, ils diffèrent par leurs substitutions sur le cycle pyrazole . L'halosulfuron-méthyle, par exemple, possède une substitution en chlore qui le rend plus sensible à l'hydrolyse en milieu basique par rapport au pyrazosulfuron-éthyle . Cette différence structurelle peut influencer leur devenir environnemental et leur efficacité dans différents contextes agricoles .

Références

Activité Biologique

Pyrazosulfuron-ethyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling weeds in rice crops. Its biological activity encompasses various mechanisms of action, effects on non-target organisms, and environmental behavior, making it a significant subject of study in agricultural and ecological research.

This compound functions by inhibiting the activity of acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The herbicide's selectivity is attributed to its higher affinity for the ALS enzyme in target weeds compared to that in rice plants, allowing for effective weed control with minimal impact on crop yield .

Effects on Non-target Organisms

Case Study: Oreochromis mossambicus

Research has demonstrated that this compound can induce significant physiological changes in non-target aquatic organisms such as the freshwater fish Oreochromis mossambicus. A study assessed the hematological and biochemical impacts of this herbicide on the fish, revealing alterations in red blood cell counts, hemoglobin levels, and plasma biochemistry parameters. These changes indicate potential toxic effects that could pose risks to fish health and, by extension, to human consumers of these fish .

Genotoxicity Assessment

Another study focused on the genotoxic effects of this compound on tilapia. The research found increased frequencies of nuclear abnormalities and apoptotic cells in erythrocytes after exposure to varying concentrations of the herbicide. Notably, the study highlighted that prolonged exposure resulted in significant cell cycle dysregulation, particularly in the G1 phase . This suggests that this compound may have long-term implications for aquatic ecosystems.

Environmental Behavior

The degradation behavior of this compound varies significantly with pH levels in aquatic environments. A study indicated that its half-life ranged from 2.6 days at pH 4 to 19.4 days at pH 7, demonstrating that the herbicide is least persistent under acidic conditions. The primary degradation pathway was identified as hydrolysis of the sulfonamide linkage, leading to the formation of several metabolites . Understanding these dynamics is crucial for assessing the environmental risks associated with its use.

Summary Table of Biological Activity Findings

Propriétés

IUPAC Name |

ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058496 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93697-74-6 | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazosulfuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyrazosulfuron-ethyl belongs to the sulfonylurea (SU) class of herbicides. It inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) [, , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development.

A: By inhibiting ALS, this compound disrupts the production of BCAAs [, , , ], leading to the cessation of cell division and ultimately causing plant death. This effect is particularly pronounced in susceptible weed species.

A: Yes, several studies have reported the emergence of this compound-resistant weed biotypes, particularly in rice fields where the herbicide has been used extensively [, , , ]. Species like Monochoria vaginalis, Lindernia dubia, Cyperus difformis, and Rotala indica have shown resistance development [, , , ].

ANone: Research suggests that resistance to this compound can arise from several mechanisms, including:

- Target-site mutations: Changes in the ALS enzyme itself can reduce its sensitivity to this compound [, ].

- Enhanced herbicide metabolism: Resistant biotypes might be able to break down this compound more efficiently, reducing its efficacy [, ].

- Reduced uptake or translocation: Resistance might also arise from mechanisms that prevent the herbicide from reaching its target site within the plant [, ].

A: Studies have shown that this compound has a relatively short half-life in the soil environment. The reported half-life ranges from a few days to a couple of weeks, depending on factors like soil type, pH, and microbial activity [, , , ].

A: this compound degradation in the environment is primarily driven by microbial activity [, , ]. Microorganisms break down the herbicide molecule through various metabolic pathways.

A: Research suggests that this compound application can temporarily influence soil microbial activity []. While some studies observed a short-term decrease in microbial biomass carbon following herbicide application [], these effects tend to be transient.

A: While this compound has been detected in groundwater following field applications [], its persistence in water is generally limited []. The risk of leaching depends on factors like soil type, application rates, and irrigation practices.

A: Yes, research has focused on isolating and characterizing microorganisms capable of degrading this compound []. These microorganisms could potentially be used for bioremediation of contaminated soil or water resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.